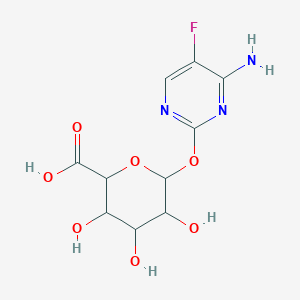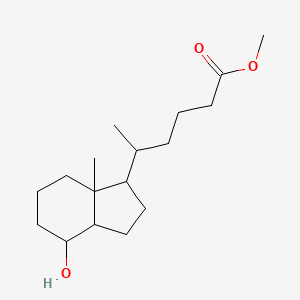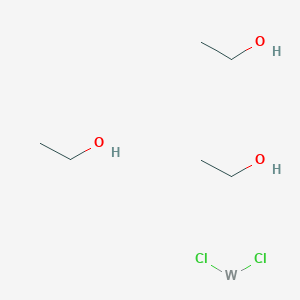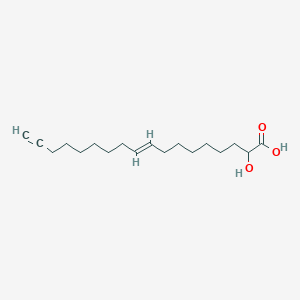![molecular formula C49H67NO14Si B12290147 [4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Triethylsilyldocetaxel is a synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of a triethylsilyl group, which enhances its chemical stability and potentially modifies its biological activity. The molecular formula of 2’-Triethylsilyldocetaxel is C49H67NO14Si, and it has a molecular weight of 922.14 g/mol .
Preparation Methods
The synthesis of 2’-Triethylsilyldocetaxel involves several steps, starting from docetaxel. The key step is the introduction of the triethylsilyl group. One common synthetic route involves the reaction of docetaxel with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial production methods for 2’-Triethylsilyldocetaxel are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2’-Triethylsilyldocetaxel undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2’-Triethylsilyldocetaxel has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new chemotherapeutic agents.
Biology: Researchers use this compound to study the mechanisms of action of docetaxel derivatives and their effects on cellular processes.
Medicine: It is investigated for its potential use in cancer therapy, particularly for its ability to overcome resistance to traditional docetaxel treatment.
Industry: The compound is used in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of 2’-Triethylsilyldocetaxel is similar to that of docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The triethylsilyl group may enhance the compound’s stability and bioavailability, potentially improving its therapeutic efficacy .
Comparison with Similar Compounds
2’-Triethylsilyldocetaxel can be compared with other docetaxel derivatives, such as:
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.
The uniqueness of 2’-Triethylsilyldocetaxel lies in the presence of the triethylsilyl group, which may confer advantages in terms of stability and bioavailability .
Properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQGZFZXWNAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H67NO14Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B12290077.png)

![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)

![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)

![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)
![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)

